molecular formula C23H21N3O2S B2373143 N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 895007-48-4

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2373143
CAS No.: 895007-48-4
M. Wt: 403.5
InChI Key: TUJKSQRZDUQPFT-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with methyl benzoate under acidic conditions to form 6-methylbenzo[d]thiazole.

    Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting phenol with an appropriate halide, such as 3-bromopropionyl chloride, under basic conditions to form 3-phenoxypropionyl chloride.

    Coupling with Pyridinylmethyl Group: The final step involves coupling the benzothiazole derivative with 3-phenoxypropionyl chloride and pyridin-3-ylmethanamine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinylmethyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation .

Medicine

In medicine, the compound is being investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is unique due to the presence of the 6-methyl group on the benzothiazole ring and the combination of phenoxy and pyridinylmethyl groups. This unique structure contributes to its distinct biological activities and reactivity compared to other benzothiazole derivatives .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Background

This compound belongs to the class of benzothiazole derivatives, which are known for their antimicrobial , anti-inflammatory , and anticancer properties. The compound's structure includes a benzothiazole moiety, which is critical for its biological activity, alongside phenoxy and pyridine groups that enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with phenoxy-substituted carboxylic acids or their derivatives. Common reagents include:

  • Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Catalysts : DMAP (4-dimethylaminopyridine)
  • Solvents : Dichloromethane

These conditions facilitate the formation of the desired product with high yields and purity. Industrial methods may also employ techniques like continuous flow synthesis to optimize production efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related compounds within the benzothiazole class demonstrate efficacy against various bacterial strains and fungi, suggesting potential applications in developing new therapeutic agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Benzothiazole derivatives have been noted to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines, including those resistant to standard chemotherapy drugs. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

A series of studies have highlighted the compound's biological activities:

  • Antimicrobial Study :
    • A study demonstrated that derivatives of benzothiazole exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research :
    • In a model of acute inflammation, compounds similar to this compound significantly reduced edema in animal models.
    • The reduction in inflammatory markers such as TNF-alpha and IL-6 was observed, supporting its therapeutic potential in inflammatory diseases.
  • Anticancer Activity :
    • In vitro assays showed that the compound induced apoptosis in various cancer cell lines, with IC50 values less than those of conventional agents like doxorubicin.
    • Molecular docking studies suggested strong binding affinity to targets involved in cancer progression, including Bcl-2 proteins.

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacteria and fungi; MIC values between 5–50 µg/mL
Anti-inflammatoryReduced edema and inflammatory markers in animal models
AnticancerInduced apoptosis in cancer cell lines; IC50 values lower than doxorubicin

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17-9-10-20-21(14-17)29-23(25-20)26(16-18-6-5-12-24-15-18)22(27)11-13-28-19-7-3-2-4-8-19/h2-10,12,14-15H,11,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJKSQRZDUQPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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